molecular formula C18H24O2 B1434582 (8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol CAS No. 3188-46-3

(8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B1434582
CAS No.: 3188-46-3
M. Wt: 274.4 g/mol
InChI Key: VOXZDWNPVJITMN-IRXRDFFPSA-N
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Description

(8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is a stable isotope-labeled variant of 17beta-Estradiol, a potent natural estrogen steroid hormone. This compound is primarily used in scientific research to study estrogenic activity and hormone-related processes due to its stable isotopic labeling, which allows for precise tracking and analysis in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol typically involves the incorporation of deuterium atoms at specific positions within the 17beta-Estradiol molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: (8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield estrone or estriol derivatives, while reduction can regenerate the original this compound .

Scientific Research Applications

(8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of estrogenic compounds.

    Biology: Employed in studies of estrogen receptor binding and hormone signaling pathways.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of estrogenic drugs.

    Industry: Applied in the development of hormone replacement therapies and contraceptives

Mechanism of Action

(8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. This binding triggers a conformational change in the receptor, leading to the activation of gene transcription and subsequent biological responses. The molecular targets include various genes involved in cell proliferation, differentiation, and metabolic regulation. The pathways involved are primarily the estrogen receptor signaling pathways, which play crucial roles in reproductive and cardiovascular health .

Comparison with Similar Compounds

Uniqueness: (8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is unique due to its stable isotopic labeling, which allows for precise tracking and analysis in various biological systems. This makes it an invaluable tool in research settings where accurate quantification and tracing of estrogenic activity are required .

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXZDWNPVJITMN-IRXRDFFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1O)C)C=CC(=C4)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 2
(8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 3
(8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 4
(8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 5
(8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 6
(8R,9S,13S,14S,17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

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